molecular formula C11H12N2OS2 B2938391 2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339015-35-9

2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B2938391
CAS No.: 339015-35-9
M. Wt: 252.35
InChI Key: RBSHUOWQMVXHMT-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound featuring an oxadiazole ring substituted with ethylsulfanyl and methylsulfanyl groups

Scientific Research Applications

Chemistry

In chemistry, 2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a promising lead compound for new drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many oxadiazole derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its physical and chemical properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with carbon disulfide and alkyl halides, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(Ethylsulfanyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(Methylsulfanyl)-5-[2-(ethylsulfanyl)phenyl]-1,3,4-oxadiazole

Uniqueness

2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of both ethylsulfanyl and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-ethylsulfanyl-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-3-16-11-13-12-10(14-11)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSHUOWQMVXHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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